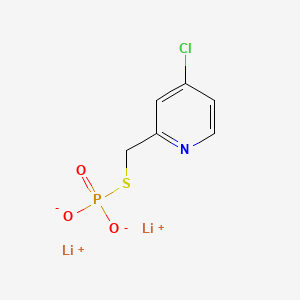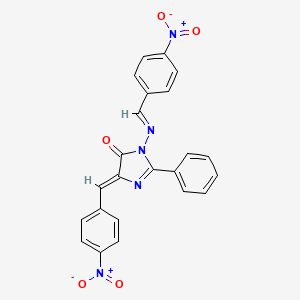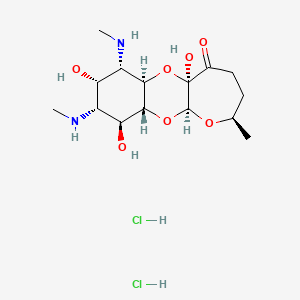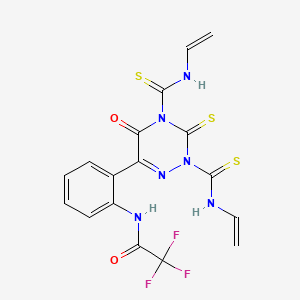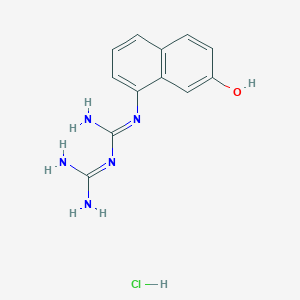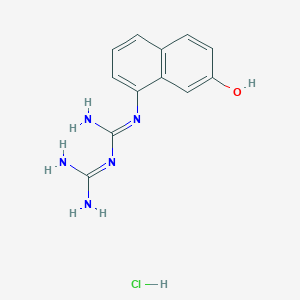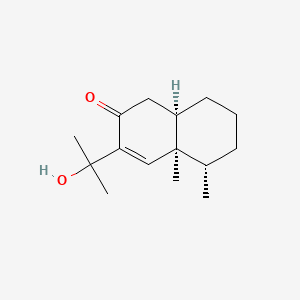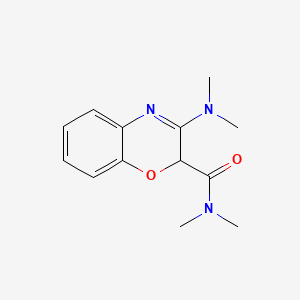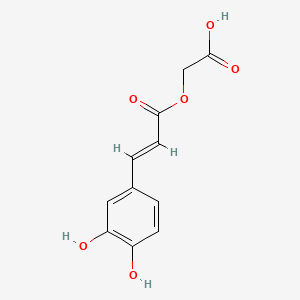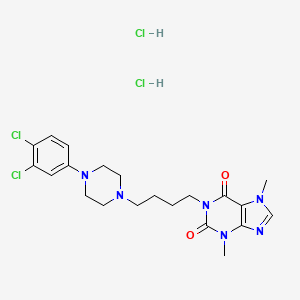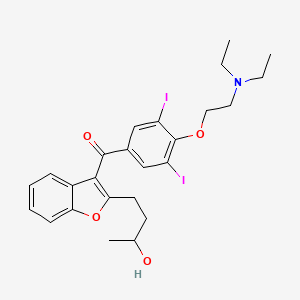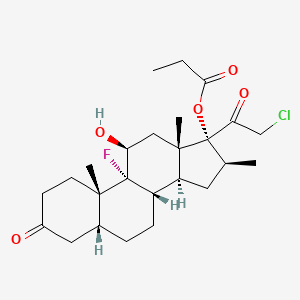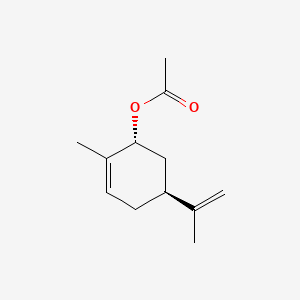![molecular formula C38H80N.C32H15CuN8O3S<br>C70H95CuN9O3S B12780678 copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate CAS No. 70750-63-9](/img/structure/B12780678.png)
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” is a complex organometallic compound. It is known for its unique structure, which includes a phthalocyanine core with copper at its center, and long alkyl chains attached to the nitrogen atoms. This compound is often used in various scientific and industrial applications due to its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of phthalocyanine with copper salts in the presence of a suitable solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the complex structure. The long alkyl chains are introduced through a quaternization reaction, where dimethyl(dioctadecyl)amine reacts with the phthalocyanine-copper complex.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The copper center can undergo oxidation, changing its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the copper center and the phthalocyanine ring.
Substitution: The long alkyl chains can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(II) complexes, while reduction can produce copper(I) complexes. Substitution reactions can yield a variety of derivatives with different alkyl or functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its stable structure and ability to facilitate electron transfer processes.
Biology
In biological research, it is used as a fluorescent marker due to its strong absorption and emission properties in the visible spectrum.
Medicine
Industry
In the industrial sector, it is used in the production of dyes and pigments, providing vibrant and stable colors for various applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the copper center with molecular targets. In catalytic reactions, the copper center facilitates electron transfer, enabling the reaction to proceed. In biological applications, the phthalocyanine ring absorbs light and transfers energy to surrounding molecules, generating reactive oxygen species that can damage or destroy target cells.
Comparación Con Compuestos Similares
Similar Compounds
Copper phthalocyanine: A simpler compound with a similar core structure but without the long alkyl chains.
Zinc phthalocyanine: Similar structure but with zinc instead of copper, used in similar applications.
Iron phthalocyanine: Contains iron at the center, used as a catalyst in different types of reactions.
Uniqueness
The uniqueness of “copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate” lies in its long alkyl chains, which enhance its solubility and stability in various solvents. This makes it more versatile and effective in a wider range of applications compared to its simpler counterparts .
Propiedades
Número CAS |
70750-63-9 |
|---|---|
Fórmula molecular |
C38H80N.C32H15CuN8O3S C70H95CuN9O3S |
Peso molecular |
1206.2 g/mol |
Nombre IUPAC |
copper;dimethyl(dioctadecyl)azanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6-sulfonate |
InChI |
InChI=1S/C38H80N.C32H16N8O3S.Cu/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;41-44(42,43)16-13-14-23-24(15-16)32-39-30-22-12-6-5-11-21(22)28(37-30)35-26-18-8-2-1-7-17(18)25(33-26)34-27-19-9-3-4-10-20(19)29(36-27)38-31(23)40-32;/h5-38H2,1-4H3;1-15H,(H-2,33,34,35,36,37,38,39,40,41,42,43);/q+1;-2;+2/p-1 |
Clave InChI |
IPHJYJHJDIGARM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |
Descripción física |
Dry Powder; Liquid, Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


